molecular formula C17H20BClN2O4S B1456912 N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide CAS No. 1083326-55-9

N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide

Cat. No. B1456912
M. Wt: 394.7 g/mol
InChI Key: YXMGHSPXTWPUFF-UHFFFAOYSA-N
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Description

“N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide” is a boronic acid derivative . Boronic acids are the most commonly studied boron compounds, which are active as anticancer , antibacterial , antiviral agents , etc. In addition, boronic acid pinacol esters also play an important role in chemical stability and synthetic versatility, especially as boron carriers suitable for neutron capture therapy .


Synthesis Analysis

This compound was obtained by a five-step substitution reaction . The structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .


Molecular Structure Analysis

The single crystal structure of the compound was determined by X-ray diffraction and conformational analysis . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .


Chemical Reactions Analysis

The compound plays an irreplaceable role in organic synthesis, especially in the intermediates often used in boronic acid compounds . One of the most famous reactions is the Suzuki–Miyaura reaction .


Physical And Chemical Properties Analysis

The compound has a refractive index n20/D 1.471 (lit.), boiling point 81.5-82 °C/13 mmHg (lit.), and density 1.149 g/mL at 25 °C (lit.) .

Scientific Research Applications

For example, 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands . It is also used in various types of coupling reactions such as Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Another similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands . It is also used in various types of coupling reactions such as Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands . It is also used in various types of coupling reactions such as Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Future Directions

As an important intermediate, the compound plays a significant role in organic synthesis . Its modification with N-cyclopropylbenzamide moiety is an urgent task . Therefore, future research may focus on exploring its potential applications in various fields, including medicine and chemical synthesis.

properties

IUPAC Name

N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BClN2O4S/c1-16(2)17(3,4)25-18(24-16)12-10-14(15(19)20-11-12)21-26(22,23)13-8-6-5-7-9-13/h5-11,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMGHSPXTWPUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide
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N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide
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N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide
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N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide
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N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide
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N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide

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